N-tert-butyl-3-nitropyridin-2-amine
Overview
Description
N-tert-butyl-3-nitropyridin-2-amine is a chemical compound that is part of a broader class of nitropyridine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss N-tert-butyl-3-nitropyridin-2-amine, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related N-tert-butyl compounds often involves the use of tert-butanesulfinyl imines as intermediates, which are versatile in the asymmetric synthesis of amines . These imines are prepared in high yields and can be activated for the addition of various nucleophiles . Additionally, tert-butyl nitrite (TBN) is used as a reagent in the synthesis of N-nitroso compounds from secondary amines under metal and acid-free conditions . This suggests that similar conditions could potentially be applied to the synthesis of N-tert-butyl-3-nitropyridin-2-amine.
Molecular Structure Analysis
The molecular and supramolecular structures of related compounds, such as 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine, have been studied using experimental techniques like single-crystal X-ray diffraction and computational methods including density functional theory (DFT) . These studies provide detailed information on the geometry and electronic properties of the molecules, which could be analogous to the structure of N-tert-butyl-3-nitropyridin-2-amine.
Chemical Reactions Analysis
The reactivity of tert-butyl groups in chemical reactions is highlighted in several studies. For instance, tert-butyl nitrite is shown to promote transamidation of secondary amides under metal and catalyst-free conditions . Moreover, it serves as an oxidant and a N1 synthon in multicomponent reactions leading to complex heterocyclic structures . These findings indicate that tert-butyl groups can facilitate a variety of chemical transformations that may be relevant to the reactivity of N-tert-butyl-3-nitropyridin-2-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-tert-butyl derivatives can be inferred from related studies. For example, the synthesis of N-nitrosamines using tert-butyl nitrite suggests that the N-tert-butyl group can impart stability to sensitive functional groups under certain conditions . Additionally, the crystal structure analysis of N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine provides insights into the solid-state properties of such compounds, including symmetry and intramolecular hydrogen bonding, which could be relevant to the physical properties of N-tert-butyl-3-nitropyridin-2-amine .
Scientific Research Applications
“N-tert-butyl-3-nitropyridin-2-amine” is a chemical compound with the CAS Number: 79371-45-2 . It’s typically stored at room temperature and comes in a powder form . It’s used in various scientific research applications .
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of various N-nitroso compounds from secondary amines .
- Methods of Application : The synthesis is reported using tert-butyl nitrite (TBN) under solvent-free conditions. The procedure is metal and acid-free, and it features a broad substrate scope and easy isolation procedure .
- Results or Outcomes : The methodology has been found to be efficient, yielding excellent results. The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins, and alkynes are found to be stable under the standard reaction conditions .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-tert-butyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)11-8-7(12(13)14)5-4-6-10-8/h4-6H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKGHCNQATLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259381 | |
Record name | N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-nitropyridin-2-amine | |
CAS RN |
79371-45-2 | |
Record name | N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79371-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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